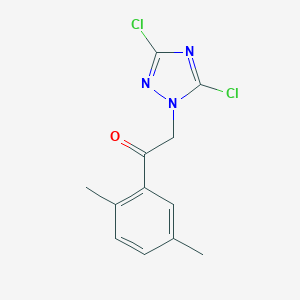
2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-1-(2,5-dimethylphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-1-(2,5-dimethylphenyl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as DCTE and is a white crystalline solid with a molecular weight of 319.22 g/mol.
Wirkmechanismus
The mechanism of action of DCTE has been extensively studied. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, which leads to the inhibition of bacterial and fungal growth. DCTE has also been shown to induce apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways.
Biochemical and physiological effects:
DCTE has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, leading to the inhibition of bacterial and fungal growth. DCTE has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer treatment. In addition, DCTE has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
DCTE has various advantages and limitations for lab experiments. One of the main advantages is its broad-spectrum antimicrobial and antifungal activity. DCTE is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of DCTE is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are various future directions for the study of DCTE. One potential direction is the development of new antimicrobial and antifungal agents based on the structure of DCTE. Another potential direction is the development of new cancer treatments based on the apoptosis-inducing properties of DCTE. In addition, further studies are needed to fully understand the biochemical and physiological effects of DCTE and its potential applications in various fields.
Synthesemethoden
The synthesis of DCTE involves the reaction of 2,5-dimethylphenylacetonitrile with sodium azide and then with 3,5-dichloro-1H-1,2,4-triazole in the presence of a catalyst. This reaction results in the formation of DCTE as a white crystalline solid. The synthesis method of DCTE has been extensively studied and optimized to obtain high yields of the compound.
Wissenschaftliche Forschungsanwendungen
DCTE has various potential applications in scientific research. It has been extensively studied for its antimicrobial, antifungal, and anticancer properties. DCTE has been shown to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial and antifungal agents. In addition, DCTE has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer treatment.
Eigenschaften
Molekularformel |
C12H11Cl2N3O |
|---|---|
Molekulargewicht |
284.14 g/mol |
IUPAC-Name |
2-(3,5-dichloro-1,2,4-triazol-1-yl)-1-(2,5-dimethylphenyl)ethanone |
InChI |
InChI=1S/C12H11Cl2N3O/c1-7-3-4-8(2)9(5-7)10(18)6-17-12(14)15-11(13)16-17/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
BWLXBRKAGFWIGM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)C(=O)CN2C(=NC(=N2)Cl)Cl |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)C(=O)CN2C(=NC(=N2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



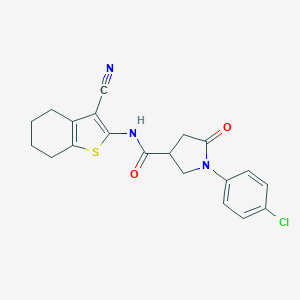
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]ethyl 4-tert-butylbenzoate](/img/structure/B277358.png)
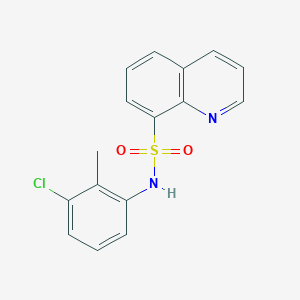
![1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone](/img/structure/B277364.png)
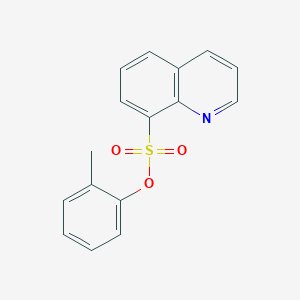
![2-[(9,10-Dioxoanthracen-1-yl)sulfonylamino]acetic acid](/img/structure/B277367.png)
![3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277370.png)
![N-[3-(aminosulfonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B277371.png)
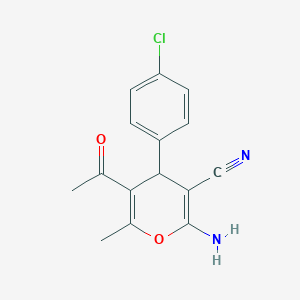
![N-(3-chloro-4-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277379.png)
![N-(3-acetylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277380.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277382.png)
![N-(5-chloro-2-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277383.png)
![N-(3-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277384.png)